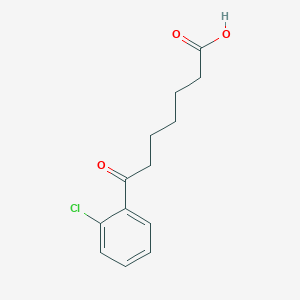

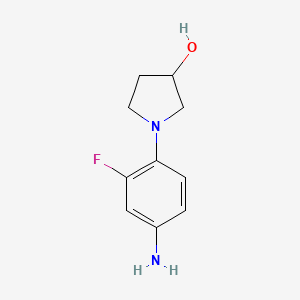

![molecular formula C9H9NS B1373393 4-(Aminomethyl)benzo[b]thiophene CAS No. 864264-04-0](/img/structure/B1373393.png)

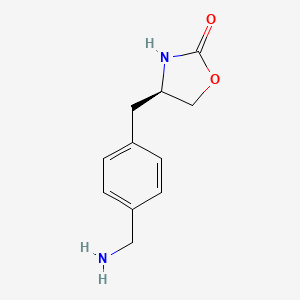

4-(Aminomethyl)benzo[b]thiophene

概要

説明

“4-(Aminomethyl)benzo[b]thiophene” is a compound that belongs to the class of organic compounds known as benzo[b]thiophenes . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a topic of interest in synthetic organic chemistry . Various methods have been developed, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)benzo[b]thiophene” can be analyzed using various techniques such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations . Moreover, a single-crystal X-ray structural analysis can be performed .Chemical Reactions Analysis

The chemical reactions involving “4-(Aminomethyl)benzo[b]thiophene” can be complex and varied. For example, an electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxide was reported, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)benzo[b]thiophene” can be determined by various techniques such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .科学的研究の応用

Synthesis and Characterization

Synthesis Approaches : Benzo[b]thiophene derivatives, including 4-(Aminomethyl)benzo[b]thiophene, are synthesized using methods like intramolecular cyclization, aromatic nucleophilic substitution, and Heck-type coupling. This approach enables the creation of 2-aryl-3-amino or phenoxybenzo[b]thiophenes from the benzo[b]thiophene core (David et al., 2005).

Novel Derivatives and Characterization : Research on benzo[b]thiophene derivatives has led to the development of new molecules like thiadiazoles, oxadiazoles, and pyrazolines, starting from chlorobenzo[b]thiophene compounds. These derivatives were characterized using methods like IR, NMR, and Mass spectral studies (Isloor et al., 2010).

Applications in Medicinal Chemistry

Biological Activities : Benzo[b]thiophene molecules, including derivatives of 4-(Aminomethyl)benzo[b]thiophene, display a wide spectrum of pharmacological properties. They have been found to be potent in various activities such as antimicrobial, anticancer, antioxidant, and anti-HIV (Duc, 2020).

Anti-inflammatory Agents : Specific benzo[b]thiophene derivatives have been investigated for their anti-inflammatory properties. For instance, 5-substituted benzo[b]thiophene-2-carboxylic acid derivatives were found to possess potent anti-inflammatory activity (Radwan et al., 2009).

Applications in Organic Electronics

- Organic Semiconductors : Certain benzo[b]thiophene derivatives have been explored as organic semiconductors. These compounds have been used in organic field-effect transistors, showing characteristics like high homogeneity and promising electrical properties (Tisovský et al., 2019).

Versatility in Chemical Synthesis

Role in Heterocyclic Synthesis : Benzo[b]thiophene derivatives play a significant role in the synthesis of diverse heterocyclic systems. They have been used as intermediates and building blocks for the creation of various novel compounds (Cekavicus et al., 2008).

Catalysis and Coupling Reactions : They have been employed in palladium-catalyzed coupling and electrophilic cyclization reactions, enabling the creation of disubstituted benzo[b]thiophenes (Yue & Larock, 2002).

将来の方向性

The future directions in the research of “4-(Aminomethyl)benzo[b]thiophene” could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields such as medicinal chemistry, material science, and organic optoelectronic devices .

特性

IUPAC Name |

1-benzothiophen-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFMFHJVMMZUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694356 | |

| Record name | 1-(1-Benzothiophen-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)benzo[b]thiophene | |

CAS RN |

864264-04-0 | |

| Record name | Benzo[b]thiophene-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864264-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzothiophen-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

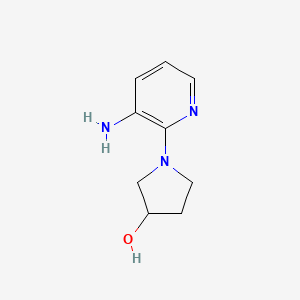

![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)

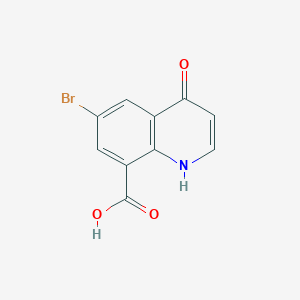

![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)

![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)